molecular formula C13H13NO3 B1325391 2-(4-Isopropoxybenzoyl)oxazole CAS No. 898760-01-5

2-(4-Isopropoxybenzoyl)oxazole

Cat. No.: B1325391
CAS No.: 898760-01-5
M. Wt: 231.25 g/mol
InChI Key: MUHDJKULAXYJHS-UHFFFAOYSA-N
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Description

2-(4-Isopropoxybenzoyl)oxazole is a heterocyclic compound with the molecular formula C13H13NO3 It features an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isopropoxybenzoyl)oxazole typically involves the condensation of 4-isopropoxybenzoyl chloride with 2-aminooxazole. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring or the benzoyl group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Reduced oxazole compounds.

    Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

2-(4-Isopropoxybenzoyl)oxazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Isopropoxybenzoyl)oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The oxazole ring can facilitate binding to these targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. The isopropoxybenzoyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    2-(4-Methoxybenzoyl)oxazole: Similar structure but with a methoxy group instead of an isopropoxy group.

    2-(4-Ethoxybenzoyl)oxazole: Similar structure but with an ethoxy group instead of an isopropoxy group.

    2-(4-Chlorobenzoyl)oxazole: Similar structure but with a chloro group instead of an isopropoxy group.

Uniqueness: 2-(4-Isopropoxybenzoyl)oxazole is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. The isopropoxy group can enhance the compound’s lipophilicity and potentially improve its pharmacokinetic properties, making it a valuable scaffold for drug design.

Properties

IUPAC Name

1,3-oxazol-2-yl-(4-propan-2-yloxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-9(2)17-11-5-3-10(4-6-11)12(15)13-14-7-8-16-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHDJKULAXYJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642089
Record name (1,3-Oxazol-2-yl){4-[(propan-2-yl)oxy]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-01-5
Record name (1,3-Oxazol-2-yl){4-[(propan-2-yl)oxy]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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